[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine
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Overview
Description
[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine is a chemical compound with the molecular formula C12H17N3O4S and a molecular weight of 299.35 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a nitrobenzenesulfonyl group and a methanamine group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine typically involves the reaction of piperidine derivatives with nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to a variety of sulfonamide derivatives .
Scientific Research Applications
[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol: This compound has a similar structure but includes an ethan-1-ol group instead of a methanamine group.
N-(piperidin-4-yl)benzamide derivatives: These compounds share the piperidine core but differ in the substituents attached to the piperidine ring.
Uniqueness
The uniqueness of [1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrobenzenesulfonyl and methanamine groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development .
Biological Activity
[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, binding affinities, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-nitrobenzenesulfonyl group, which is pivotal for its biological activity. The presence of the nitro group enhances electrophilicity, allowing the compound to form covalent bonds with nucleophilic sites on target proteins.
The primary mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. The nitrobenzenesulfonyl moiety acts as an electrophile, facilitating these interactions. This can lead to modulation of enzymatic activity or receptor function, potentially influencing various physiological processes.
In Vitro Studies
Research indicates that compounds similar to this compound often exhibit activity against neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, studies have demonstrated that this compound can enhance the binding affinity to certain receptors, suggesting its role as a modulator in neurotransmission.
In Vivo Studies
In vivo assessments have shown promising results regarding the compound's efficacy in various animal models. For example, it has been evaluated for its effects on neurodevelopmental disorders, demonstrating potential benefits in restoring normal chloride ion concentrations in neurons, which is crucial for neuronal function .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neurodevelopmental Disorders : In a study focusing on mouse models of Down syndrome and autism, treatment with related compounds showed significant improvements in behavioral deficits and neuronal function by modulating chloride ion transport mechanisms .
- Cancer Research : Another investigation explored the compound's inhibitory effects on specific protein kinases associated with cancer progression. The results indicated that it could effectively inhibit mutant forms of tyrosine kinases, which are implicated in various cancers .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the sulfonyl group can significantly impact binding affinity and biological efficacy. For instance, altering substituents on the benzene ring has been shown to enhance or diminish activity against specific targets .
Modification | Effect on Activity |
---|---|
Addition of alkyl groups | Increased lipophilicity and receptor binding |
Substitution at the para position | Enhanced inhibitory potency against kinases |
Variation in sulfonamide derivatives | Differential modulation of NF-κB activity |
Properties
Molecular Formula |
C12H17N3O4S |
---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
[1-(2-nitrophenyl)sulfonylpiperidin-2-yl]methanamine |
InChI |
InChI=1S/C12H17N3O4S/c13-9-10-5-3-4-8-14(10)20(18,19)12-7-2-1-6-11(12)15(16)17/h1-2,6-7,10H,3-5,8-9,13H2 |
InChI Key |
YYZLVRPRZFJYRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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